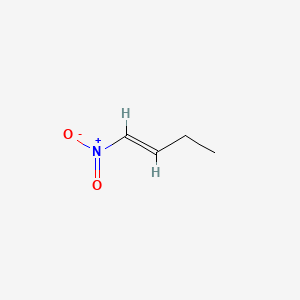

(E)-1-nitrobut-1-ene

Description

Significance of Nitroalkenes as Versatile Synthetic Intermediates

Nitroalkenes, including (E)-1-nitrobut-1-ene, are highly valued in organic synthesis due to their dual functionality. The presence of the electron-withdrawing nitro group makes the double bond electron-deficient, rendering it an excellent Michael acceptor. wikipedia.org This property allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of molecular construction. frontiersin.orgnih.gov

The versatility of nitroalkenes is further highlighted by the wide range of transformations they can undergo. frontiersin.org Some of the key reactions involving nitroalkenes include:

Michael Addition: As potent Michael acceptors, nitroalkenes readily react with a variety of nucleophiles. wikipedia.org

Diels-Alder Reactions: They can act as activated dienophiles in [4+2] cycloaddition reactions. wikipedia.org

Reduction: The nitro group can be reduced to a primary amine, providing a direct route to valuable amino compounds. wikipedia.orgnih.gov

Henry Reaction (Nitroaldol Reaction): Nitroalkenes can be synthesized via the Henry reaction, which involves the condensation of a nitroalkane and an aldehyde or ketone. wikipedia.org

Barton-Zard Reaction: This reaction provides a pathway to pyrrole (B145914) derivatives using nitroalkenes. wikipedia.org

The products derived from these reactions serve as crucial intermediates in the synthesis of natural products, pharmaceuticals, and other high-value organic molecules. frontiersin.org The ability to readily transform the nitro group into other functional groups further enhances their synthetic utility. frontiersin.org

Stereochemical Considerations in Nitroalkene Chemistry

The stereochemistry of the double bond in nitroalkenes, designated as either (E) or (Z), is a critical factor that influences the outcome of their reactions. The defined geometry of the starting nitroalkene can often be translated into specific stereochemical arrangements in the product.

For instance, in Michael additions, the incoming nucleophile's trajectory is influenced by the steric and electronic environment created by the substituents on the double bond, including the nitro group. This can lead to the diastereoselective formation of new stereocenters.

Furthermore, the development of asymmetric catalysis has revolutionized the use of nitroalkenes. nih.gov Enantioselective organocatalytic and transition-metal-catalyzed reactions involving nitroalkenes allow for the synthesis of optically pure compounds. nih.gov These stereochemically complex molecules are in high demand in medicinal chemistry and drug discovery. frontiersin.org

The ability to control the stereochemical outcome of reactions involving nitroalkenes is paramount. Research has shown that by carefully selecting reaction conditions, such as the solvent and temperature, it is possible to control the stereochemical outcome of the condensation of aliphatic aldehydes with nitroalkanes to yield pure (E)- or (Z)-nitroalkenes. organic-chemistry.org This control at the outset provides a powerful tool for stereoselective synthesis.

| Property | Value |

| Chemical Formula | C4H7NO2 |

| IUPAC Name | (1E)-1-nitrobut-1-ene |

| CAS Number | 27675-37-2 |

| Molecular Weight | 101.11 g/mol |

| Boiling Point | 147.2°C at 760 mmHg |

| Density | 1.001 g/cm³ |

| Flash Point | 47.2°C |

| Canonical SMILES | CCC=CN+[O-] |

| Isomeric SMILES | CC/C=C/N+[O-] |

| InChI Key | UTANVCZNJLPXGK-ONEGZZNKSA-N |

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-nitrobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTANVCZNJLPXGK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27675-37-2 | |

| Record name | 1-Butene, 1-nitro-, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027675372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Computational and Theoretical Studies on E 1 Nitrobut 1 Ene and Analogues

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These properties, in turn, govern its reactivity and interactions with other chemical species. For conjugated nitroalkenes like (E)-1-nitrobut-1-ene, these calculations can elucidate the electron-withdrawing nature of the nitro group and its influence on the carbon-carbon double bond.

Global Electrophilicity and Nucleophilicity Indices: The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the global nucleophilicity index (N) measures its ability to donate electrons. For a typical conjugated nitroalkene, the strong electron-withdrawing nitro group is expected to result in a high electrophilicity index, making it a good electrophile in polar reactions. nih.gov Conversely, its nucleophilicity index would be expected to be low.

Chemical Potential (μ): The chemical potential of a molecule is related to its tendency to lose or gain electrons. It is defined as the negative of the electronegativity. In a reaction between two molecules, electrons will flow from the one with the higher chemical potential (more nucleophilic) to the one with the lower chemical potential (more electrophilic).

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally corresponds to greater hardness and lower reactivity. nih.gov

| Reactivity Descriptor | Definition | Significance for (E)-1-Nitrobut-1-ene (Hypothetical) |

|---|---|---|

| Global Electrophilicity Index (ω) | Measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Expected to be high, indicating a strong electrophilic character due to the nitro group. |

| Global Nucleophilicity Index (N) | Measure of the electron-donating ability of a molecule. | Expected to be low, indicating poor nucleophilic character. |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from a system. | Expected to be low (highly negative), favoring the acceptance of electrons. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | The value would provide insight into its stability and reactivity compared to other nitroalkenes. |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. For reactions involving (E)-1-nitrobut-1-ene, such as cycloadditions or nucleophilic additions, these models can provide a step-by-step understanding of bond formation and cleavage.

DFT has become a standard method for studying the electronic structure and reactivity of organic molecules. A more recent theoretical framework, Molecular Electron Density Theory (MEDT), posits that the changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactivity. MEDT studies have been successfully applied to understand the mechanisms of reactions involving nitroalkenes. nih.govresearchgate.net

A key aspect of computational reaction modeling is the location of transition states (TSs) and the calculation of reaction energy profiles. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a hypothetical cycloaddition reaction involving (E)-1-nitrobut-1-ene, DFT calculations would be used to locate the transition state structure. The geometry of the TS would reveal the extent of bond formation and breaking at this critical point, indicating whether the reaction is synchronous or asynchronous. nih.gov The calculated energy profile would show the relative energies of reactants, transition state, any intermediates, and products, providing a comprehensive picture of the reaction pathway. researchgate.netresearchgate.net

| Reaction Species | Description | Information Gained from Calculation |

|---|---|---|

| Reactants | Starting materials of the reaction. | Optimized geometries and ground state energies. |

| Transition State (TS) | Highest energy point on the reaction coordinate. | Activation energy, geometry indicating synchronicity of bond formation/breaking. |

| Intermediate | A local minimum on the potential energy surface between reactants and products. | Provides evidence for a stepwise mechanism. |

| Products | Final compounds formed in the reaction. | Reaction energy (exothermic or endothermic nature). |

Bonding Evolution Theory (BET) provides a detailed analysis of the changes in chemical bonds throughout a reaction. mdpi.com By analyzing the topology of the Electron Localization Function (ELF), BET can pinpoint the exact points along the reaction coordinate where bond formation and cleavage events occur. mdpi.comresearchgate.net This method offers a more nuanced understanding of the reaction mechanism than can be obtained from geometric changes alone. For a reaction of (E)-1-nitrobut-1-ene, a BET study could reveal, for instance, that in a cycloaddition reaction, the formation of the two new sigma bonds is not simultaneous but occurs in a stepwise fashion at the electronic level, even if no stable intermediate is formed. mdpi.comrsc.orgresearchgate.net

Computational modeling is also instrumental in understanding and predicting the stereoselectivity of catalyzed reactions. In the case of reactions involving aliphatic nitroalkenes, where a catalyst is used to control the formation of a specific stereoisomer, DFT calculations can be employed to model the interactions between the catalyst, the substrate (e.g., (E)-1-nitrobut-1-ene), and the other reactant. nih.gov

By calculating the energy profiles for the formation of different stereoisomers, it is possible to identify the factors that control the stereochemical outcome. These factors can include steric hindrance, hydrogen bonding, or other non-covalent interactions between the catalyst and the transition state complex. The correlation between the calculated properties of the catalyst and the predicted stereoselectivity can guide the design of new and more efficient catalysts.

Solvent Effects on Reaction Outcomes

Computational and theoretical studies have revealed that the solvent plays a crucial role in determining the outcomes of reactions involving (E)-1-nitrobut-1-ene and its analogues. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence reaction mechanisms, rates, and selectivity by stabilizing or destabilizing reactants, transition states, and intermediates. chemrxiv.org Density Functional Theory (DFT) calculations, often combined with Polarizable Continuum Models (PCM), are instrumental in elucidating these effects at a molecular level. nih.govmdpi.com

One of the most studied areas is the effect of solvents on cycloaddition reactions involving conjugated nitroalkenes. mdpi.comnih.gov DFT calculations have shown that for [3+2] cycloaddition reactions, an increase in the solvent's polarity can lead to a more asynchronous and polar transition state. mdpi.com While this increased polarity can reduce the energy barrier for the reaction, it does not necessarily change the fundamental mechanism from a one-step to a stepwise process involving a distinct zwitterionic intermediate. mdpi.comnih.gov Attempts to locate such zwitterionic intermediates in these calculations have often been unsuccessful, suggesting the reactions remain concerted but with significant charge separation in the transition state. nih.govmdpi.com

The influence of the solvent's electric field can alter the shape of the potential energy surface, which in turn affects the reaction pathway. chemrxiv.org For reactions involving nitroalkenes, polar solvents are generally found to better solvate charged or highly polar transition states compared to the reactants, which can lead to an acceleration of the reaction rate. chemrxiv.org For instance, in the addition of enamines to nitroalkenes, solvent polarity is a key factor, along with temperature and water concentration, in determining whether the initial cyclobutane adduct is stable or proceeds to open and hydrolyze, yielding the final Michael-like adduct. researchgate.net

The choice of solvent can also impact the regioselectivity of cycloaddition reactions. Theoretical studies on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes indicated that while the formation of Δ²-4-nitro-substituted products was kinetically preferred, this preference was independent of the nature of the nitroalkene or the solvent. nih.gov However, in other systems, the subtle interplay of solute-solvent interactions can shift the balance between different regioisomeric pathways.

The following table summarizes the theoretical effects of solvent polarity on the activation energy of a [3+2] cycloaddition reaction involving a nitroalkene analogue, as determined by DFT calculations.

| Solvent | Relative Polarity | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| Toluene (B28343) | Low | 39.3 | nih.gov |

| Dichloromethane | Medium | 38.5 | Calculations suggest a decrease with polarity mdpi.com |

| Acetonitrile | High | 37.8 | Calculations suggest a decrease with polarity mdpi.com |

Note: The values for Dichloromethane and Acetonitrile are illustrative based on the general trend described in the literature that increased solvent polarity lowers the activation barrier. mdpi.com

Furthermore, the solvatochromic behavior of nitro-substituted compounds highlights the importance of solute-solvent interactions, such as hydrogen bonding and polarizability. qu.edu.qa While not a direct measure of reaction outcome, these studies show that the electronic structure of the nitroalkene is sensitive to the solvent environment. qu.edu.qa This sensitivity can translate to reaction kinetics, as the solvent can stabilize charge separation in the ground state or, more significantly, in the transition state. umn.edu For example, the difference in solvent polarization effects for the transition state versus the products is a major factor in the differential solvent effects on the rate and equilibrium of nitroalkane deprotonation. umn.edu

The table below details how different solvent properties can influence various aspects of reaction outcomes for nitroalkenes based on computational findings.

| Solvent Property | Effect on Reaction Parameter | Mechanism of Influence | Typical Reaction Type |

|---|---|---|---|

| Polarity/Dipole Moment | Increases reaction rate | Preferential stabilization of the polar transition state over less polar reactants. chemrxiv.org | [3+2] Cycloaddition mdpi.com |

| Polarizability | Can influence transition state stabilization | Stabilization of charge separation through induced dipoles. researchgate.net | Polar reactions |

| Hydrogen Bonding Capability | Can alter reaction pathway | Specific hydrogen-bonding interactions with the nitro group or other functional groups can stabilize intermediates or transition states. qu.edu.qa | Michael Addition researchgate.net |

| Dielectric Constant | Lowers activation energy barrier | Reduces the energy required to achieve a charge-separated transition state. chemrxiv.org | Cycloaddition chemrxiv.orgmdpi.com |

Strategic Applications of E 1 Nitrobut 1 Ene in Complex Molecule Synthesis

Construction of Stereodefined Products and Chiral Scaffolds

The electron-withdrawing nature of the nitro group in (E)-1-nitrobut-1-ene activates the double bond for various asymmetric transformations, enabling the synthesis of stereodefined products and chiral scaffolds. These structures are of significant interest in medicinal chemistry and materials science. The control of stereochemistry is often achieved through the use of chiral catalysts or chiral auxiliaries that direct the approach of nucleophiles to the prochiral nitroalkene.

Asymmetric conjugate addition reactions are a cornerstone in this field. Chiral organocatalysts, such as diarylprolinol silyl ethers and cinchona alkaloids, have been effectively employed to catalyze the addition of nucleophiles like aldehydes, ketones, and malonates to nitroalkenes. This approach allows for the creation of new stereocenters with high enantioselectivity. For instance, the Michael addition of a nucleophile to (E)-1-nitrobut-1-ene, mediated by a suitable chiral catalyst, can generate a product with a newly formed chiral center, which can then be further elaborated into more complex chiral molecules.

Chiral auxiliaries, which are temporarily incorporated into the substrate or reagent, also play a crucial role in directing stereoselective reactions. By attaching a chiral auxiliary to the nucleophile, the stereochemical outcome of the conjugate addition to (E)-1-nitrobut-1-ene can be effectively controlled. After the reaction, the auxiliary can be cleaved and recycled, providing an efficient route to enantiomerically enriched products.

| Catalyst/Auxiliary Type | Reaction Type | Stereochemical Outcome | Reference |

| Chiral Organocatalysts | Michael Addition | High enantioselectivity | General literature on asymmetric catalysis |

| Chiral Auxiliaries | Conjugate Addition | High diastereoselectivity | General literature on chiral auxiliaries |

Synthesis of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

(E)-1-Nitrobut-1-ene is a versatile substrate for the synthesis of a wide variety of heterocycles containing nitrogen, oxygen, and sulfur atoms. The presence of both a reactive double bond and a nitro group provides multiple avenues for cyclization reactions. These heterocycles are prevalent in natural products and pharmaceuticals, making their efficient synthesis a significant focus of chemical research.

Five-Membered Heterocycles (e.g., Isoxazolidines, Pyrazolines)

The synthesis of five-membered heterocycles such as isoxazolidines and pyrazolines can be achieved through [3+2] cycloaddition reactions where (E)-1-nitrobut-1-ene acts as the dipolarophile.

Isoxazolidines are typically synthesized via the 1,3-dipolar cycloaddition of nitrones to alkenes. The reaction of (E)-1-nitrobut-1-ene with a suitable nitrone would yield a substituted isoxazolidine. The regioselectivity and stereoselectivity of this reaction are influenced by the substituents on both the nitrone and the nitroalkene, as well as the reaction conditions.

Pyrazolines can be prepared through the cycloaddition of diazoalkanes or nitrile imines with alkenes. For example, the reaction of diazomethane with (E)-1-nitrobut-1-ene would lead to a pyrazoline derivative. Subsequent transformations, such as oxidation, can provide access to the corresponding pyrazoles.

| Heterocycle | Reagent | Reaction Type |

| Isoxazolidine | Nitrone | 1,3-Dipolar Cycloaddition |

| Pyrazoline | Diazoalkane | 1,3-Dipolar Cycloaddition |

N-Heterocycles via Amine Addition

The conjugate addition of amines to (E)-1-nitrobut-1-ene is a key step in the synthesis of various nitrogen-containing heterocycles. The initial Michael adduct, a γ-nitroamine, can undergo subsequent intramolecular reactions to form cyclic structures.

For example, the addition of a primary amine containing a nucleophilic group elsewhere in the molecule can lead to a tandem reaction. After the initial Michael addition, the appended nucleophile can attack a suitable electrophilic site, leading to the formation of a heterocyclic ring. The nature of the amine and the reaction conditions can be tailored to produce different ring sizes and substitution patterns. A common strategy involves the reduction of the nitro group to an amine, which can then participate in an intramolecular condensation or cyclization to form N-heterocycles like piperidines or pyrrolidines.

δ-Lactam Synthesis

A notable application of (E)-1-nitrobut-1-ene is in the asymmetric synthesis of δ-lactams. An N-heterocyclic carbene (NHC)-catalyzed reaction between an enal and (E)-1-nitrobut-1-ene has been developed to produce δ-nitroesters with high stereoselectivity. nih.gov In this reaction, the NHC catalyst activates the enal to form a homoenolate equivalent, which then undergoes a conjugate addition to the nitroalkene. nih.gov

The resulting δ-nitroester can be converted to the corresponding δ-lactam in a one-pot, two-step process. This involves the reduction of the nitro group to an amine, followed by spontaneous or induced lactamization. nih.gov This methodology provides a direct route to chiral δ-lactams, which are important structural motifs in many biologically active compounds. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Intermediate | Final Product | Stereoselectivity |

| Cinnamaldehyde | (E)-1-Nitrobut-1-ene | Chiral NHC | δ-Nitroester | δ-Lactam | High syn diastereoselectivity and enantioselectivity |

Nicotinoids and Related Nitrogen-Containing Compounds

Neonicotinoids are a class of insecticides that act on the nicotinic acetylcholine receptors of insects. The pharmacophore of many neonicotinoids includes a nitromethylene or nitroenamine moiety. The reactivity of (E)-1-nitrobut-1-ene makes it a potential precursor for the synthesis of nicotinoid analogues.

The synthesis of such compounds could involve the reaction of (E)-1-nitrobut-1-ene with appropriate nitrogen-containing nucleophiles. For example, the addition of an amine, followed by further functionalization, could lead to the construction of the core structure of various neonicotinoids. The versatility of the nitro group allows for its conversion into other functionalities present in these insecticides.

Formation of Carbocyclic Systems (e.g., Nitrocyclopropanes)

(E)-1-Nitrobut-1-ene is a valuable substrate for the construction of carbocyclic systems, particularly nitrocyclopropanes. These strained ring systems are useful synthetic intermediates due to the diverse reactivity of the cyclopropane ring and the nitro group.

A common method for the synthesis of nitrocyclopropanes is the Michael-initiated ring closure (MIRC) reaction. This involves the conjugate addition of a nucleophile, such as a malonate ester or a sulfur ylide, to the nitroalkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

For instance, the reaction of (E)-1-nitrobut-1-ene with a stabilized ylide, such as a sulfonium or phosphonium ylide, can lead to the formation of a nitrocyclopropane derivative. The stereochemistry of the resulting cyclopropane is influenced by the nature of the ylide and the reaction conditions. Asymmetric versions of this reaction, using chiral ylides or catalysts, can provide access to enantiomerically enriched nitrocyclopropanes.

| Nucleophile | Reaction Type | Product |

| Dimethylsulfoxonium methylide | Michael-Initiated Ring Closure | 1-Nitro-2-ethylcyclopropane |

| Diethyl bromomalonate | Michael Addition/Intramolecular Alkylation | Diethyl 2-nitro-3-ethylcyclopropane-1,1-dicarboxylate |

Integration into Multi-Component and Cascade Reaction Sequences

The true synthetic power of (E)-1-nitrobut-1-ene is realized when it is incorporated into multi-component reactions (MCRs) and cascade (or domino) sequences. These processes, which involve the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. The electrophilic character of (E)-1-nitrobut-1-ene makes it an ideal candidate for initiating such reaction cascades, typically through a nucleophilic addition.

A notable example of a cascade reaction involving a nitroalkene is the organocatalytic asymmetric synthesis of functionalized pyrrolidines. While specific studies detailing the use of (E)-1-nitrobut-1-ene in a multi-component synthesis of pyrrolidines are not extensively documented in readily available literature, the general reaction pathway for similar nitroalkenes provides a strong model for its potential application.

In a representative cascade, the reaction is initiated by a Michael addition of a nucleophile to the nitroalkene. This is often followed by an intramolecular cyclization and subsequent reactions to build the final heterocyclic structure. For instance, a hypothetical three-component reaction for the synthesis of a highly substituted pyrrolidine could involve (E)-1-nitrobut-1-ene, an amino acid ester (such as a glycine derivative), and an aldehyde.

The proposed sequence, catalyzed by an appropriate organocatalyst, would likely proceed as follows:

Michael Addition: The enolate of the amino acid ester, formed in situ, would act as the nucleophile, adding to the β-position of (E)-1-nitrobut-1-ene. This initial carbon-carbon bond formation is a key step that sets the stage for the subsequent cyclization.

Intramolecular Mannich Reaction/Cyclization: The newly formed Michael adduct, still containing a reactive amine and a nitro group, could then undergo an intramolecular cyclization. The amine nitrogen would attack the carbonyl group of the aldehyde, which has been activated by the catalyst, leading to the formation of the pyrrolidine ring.

Dehydration/Tautomerization: Subsequent elimination of water and tautomerization would lead to the final, stable pyrrolidine derivative.

The versatility of this approach lies in the ability to vary the three components—the nitroalkene, the amino acid derivative, and the aldehyde—to generate a library of structurally diverse pyrrolidines.

To illustrate the potential of such a reaction, a data table outlining the components and expected product of a hypothetical multi-component reaction is presented below.

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

| (E)-1-Nitrobut-1-ene | Methyl 2-aminoacetate | Benzaldehyde | Proline | Methyl 5-nitro-4-phenyl-3-propylpyrrolidine-2-carboxylate |

This table demonstrates how a combination of simple starting materials can, in a single pot, lead to a complex heterocyclic product with multiple stereocenters. The development of such cascade reactions is a testament to the ingenuity of synthetic chemists and highlights the strategic importance of versatile building blocks like (E)-1-nitrobut-1-ene.

Further research into the specific applications of (E)-1-nitrobut-1-ene in documented multi-component and cascade reactions would provide more concrete examples and detailed research findings, solidifying its role as a valuable tool in the synthesis of complex molecules.

Emerging Trends and Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

A major thrust in modern organic synthesis is the development of catalysts that can control reaction outcomes with high precision. For reactions involving (E)-1-nitrobut-1-ene and related nitroalkenes, research is actively pursuing novel organocatalysts and metal-based systems to achieve superior enantioselectivity and diastereoselectivity, broader substrate scope, and improved yields under mild conditions.

Recent breakthroughs include the development of bifunctional catalysts that incorporate both a Brønsted base and a hydrogen-bond donor moiety. For instance, novel thiourea-based catalysts have been rationally designed for the highly enantioselective Michael addition of nitroalkanes to nitroalkenes, achieving excellent asymmetric induction (91-95% ee) even at low catalyst loadings of just 2 mol%. msu.edu Similarly, chiral N-heterocyclic carbenes (NHCs) have been engineered to catalyze the asymmetric reaction of enals with nitroalkenes, selectively favoring the homoenolate reaction pathway over the competing Stetter pathway to produce valuable δ-nitroesters. nih.gov

Another significant advancement is the creation of a "universal" organocatalyst, AmA 7·HNTf2, for the enantioselective reduction of a wide array of nitroalkenes. organic-chemistry.org This catalyst has demonstrated superior generality and selectivity across diverse substrates, including β-alkyl substituted nitroalkenes like (E)-1-nitrobut-1-ene, outperforming many existing organo- and organometallic catalysts. organic-chemistry.org Furthermore, helical-chiral hydrogen bond donor catalysts are enabling the first examples of asymmetric nitroalkene Diels-Alder reactions through LUMO-lowering catalysis, a previously elusive transformation. nih.gov

| Catalyst Type | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Bifunctional Thiourea (B124793) | Michael Addition | High enantioselectivity (91-95% ee) at low catalyst loading (2 mol%). | msu.edu |

| Chiral N-Heterocyclic Carbene (NHC) | Homoenolate addition of enals | High stereoselectivity; selectively favors homoenolate pathway over Stetter pathway. | nih.gov |

| Amine-based Organocatalyst (AmA 7·HNTf2) | Nitroalkene Reduction | Broad substrate generality and high selectivity, surpassing previous systems. | organic-chemistry.org |

| Helical-Chiral Hydrogen Bond Donor | Diels-Alder Reaction | First example of enantioselective catalysis via LUMO-lowering; high periselectivity. | nih.gov |

| L-Proline | One-pot synthesis from aldehydes | Environmentally compatible, operates in water, avoids reversible intermediates. | bohrium.com |

Development of Greener Synthetic Pathways for Nitroalkenes

In line with the growing emphasis on sustainable chemistry, a key research direction is the development of environmentally benign methods for the synthesis of (E)-1-nitrobut-1-ene and its analogs. researchgate.net Traditional methods often rely on harsh dehydrating agents, hazardous solvents, and multi-step procedures that generate significant waste. researchgate.netsci-rad.com

A notable advancement in this area is the use of the simple amino acid L-proline as a bifunctional catalyst for the direct, one-pot synthesis of (E)-nitroalkenes from aldehydes and nitroalkanes in water. bohrium.com This protocol is highly attractive due to the use of an inexpensive, readily available, and environmentally compatible catalyst and an innocuous solvent. bohrium.com The method proceeds through a proposed β-aminonitroalkane intermediate, cleverly avoiding the reversible β-nitroalcohol that often leads to poor yields in conventional base-catalyzed Henry condensations. bohrium.com

Future research will likely focus on expanding these principles by exploring other biocompatible catalysts, utilizing renewable feedstocks, and designing continuous-flow processes. sustainabledrugdiscovery.euepa.gov The goal is to minimize energy consumption, reduce waste by improving atom economy, and eliminate the use of toxic and volatile organic solvents, aligning the synthesis of nitroalkenes with the core tenets of green chemistry. researchgate.netepa.gov

Advanced Mechanistic Studies Through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. The synergy between advanced experimental techniques, such as in-situ NMR spectroscopy, and high-level computational chemistry is proving to be a powerful tool for elucidating the intricate pathways of nitroalkene reactions.

For example, combined experimental (NMR) and computational (MP2, M06-2X) studies on the reaction of enamines with nitroalkenes have successfully identified and characterized transient cyclobutane intermediates, reconciling several previously proposed mechanistic models. researchgate.net Similarly, Density Functional Theory (DFT) calculations have been employed to explore the regioselectivity and molecular mechanism of [3+2] cycloaddition reactions between nitrous oxide and conjugated nitroalkenes, establishing that these processes occur via a polar, single-step mechanism. nih.gov

Computational studies within the framework of Molecular Electron Density Theory (MEDT) are also shedding light on the reactivity of nitroalkenes in various cycloadditions. mdpi.commdpi.com These theoretical investigations help explain observed regioselectivity and can predict the feasibility of different reaction pathways, guiding experimental efforts. nih.govmdpi.com For instance, studies on the hetero Diels-Alder reaction have classified the process as occurring through a "one-step two-stage" mechanism. mdpi.com By combining computational insights with experimental evidence, such as kinetic studies and the use of deuterated solvents, researchers can build a comprehensive picture of the reaction landscape, including the structures of transition states and intermediates. researchgate.netresearchgate.netacs.org

Expansion of Synthetic Utility in Constructing Diverse Molecular Architectures

(E)-1-nitrobut-1-ene and related nitroalkenes are increasingly recognized as powerful building blocks for the rapid construction of complex and functionally diverse molecular frameworks. nih.gov Their high reactivity and the versatility of the nitro group make them ideal substrates for a wide range of transformations, particularly in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active natural products. researchgate.netnih.gov

A major area of focus is their use in cycloaddition reactions. As dienophiles in [4+2] Diels-Alder reactions and as partners in [3+2] cycloadditions with dipoles like nitrones and nitrile N-oxides, nitroalkenes provide efficient routes to substituted six- and five-membered rings, respectively. nih.govnih.govmdpi.commdpi.com These reactions are often highly regioselective and can be rendered enantioselective through chiral catalysis, providing access to stereochemically rich structures. nih.gov

Beyond cycloadditions, nitroalkenes are exceptional Michael acceptors, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a variety of nucleophiles. researchgate.net This reactivity is being exploited to synthesize valuable precursors for important structural motifs. For example, the NHC-catalyzed reaction with enals produces δ-nitroesters, which can be readily converted into δ-lactams and piperidines. nih.gov The broad utility of nitroalkenes ensures that future research will continue to uncover new applications for these versatile synthons in the assembly of complex molecules for materials science and medicine. mdpi.comresearchgate.net

| Reaction Type | Reactant Partner(s) | Resulting Molecular Architecture | Reference |

|---|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Six-membered carbocycles and heterocycles | nih.govmdpi.comnih.gov |

| [3+2] Cycloaddition | Nitrous oxide, Nitrones, Nitrile N-oxides | Five-membered heterocycles (e.g., isoxazolines, oxadiazolines) | nih.govmdpi.com |

| Michael Addition | Nitroalkanes, Amines, Enals, etc. | Functionalized nitroalkanes, precursors to δ-lactams, piperidines | msu.edunih.govresearchgate.net |

| Reduction | Hantzsch Ester | β-Chiral nitroalkanes | organic-chemistry.org |

| [2+2] Cycloaddition | Ynamines | Four-membered rings (cyclobutenes) | mdpi.com |

Q & A

Q. What ethical considerations arise when studying hazardous intermediates derived from (E)-1-nitrobut-1-ene?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.